2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439490
InChI: InChI=1S/C8H4F4O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H
SMILES: C1=CC(=C(C=C1C(=O)C(F)(F)F)F)O
Molecular Formula: C8H4F4O2
Molecular Weight: 208.11 g/mol

2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone

CAS No.:

Cat. No.: VC13439490

Molecular Formula: C8H4F4O2

Molecular Weight: 208.11 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone -

Specification

Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
IUPAC Name 2,2,2-trifluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone
Standard InChI InChI=1S/C8H4F4O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H
Standard InChI Key MKAKZXHOKCUZMN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)C(F)(F)F)F)O
Canonical SMILES C1=CC(=C(C=C1C(=O)C(F)(F)F)F)O

Introduction

Synthesis and Industrial Production

Synthetic Routes

While direct synthesis protocols for this compound are scarce, analogous trifluoroacetophenones are typically prepared via Friedel-Crafts acylation or Grignard reactions. A plausible route involves:

  • Electrophilic Acylation: Reacting 3-fluoro-4-hydroxybenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

  • Purification: Isolation via column chromatography or recrystallization from ethanol to achieve >95% purity .

Industrial-scale production likely employs continuous flow reactors to enhance yield and safety, as described in patents for related trifluoroethanones .

Challenges in Synthesis

  • Regioselectivity: Competing substitution patterns may arise due to the hydroxyl group’s directing effects .

  • Stability: The hydroxyl group necessitates protective strategies (e.g., silylation) during reactions to prevent oxidation .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol . Its stability under ambient conditions is moderate, with decomposition observed at temperatures >150°C .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Expected peaks include a strong C=O stretch at ~1,700 cm⁻¹ and C-F vibrations at 1,100–1,250 cm⁻¹ .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 208.01 (M⁺) .

Biological Activity and Applications

Industrial Applications

  • Chemical Intermediate: Used in synthesizing fluorinated polymers and agrochemicals due to its electron-deficient aromatic ring .

  • Materials Science: Incorporated into liquid crystals and OLED materials for enhanced thermal stability .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity .

  • Biological Screening: Evaluating anticancer and anti-inflammatory properties in vitro .

  • Environmental Impact Studies: Assessing biodegradation and ecotoxicity profiles .

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